Vilanterol

概要

説明

ビランテロールは、慢性気管支炎や肺気腫を含む慢性閉塞性肺疾患(COPD)の管理のために、他の気管支拡張薬との併用で主に使用される長時間作用型β2-アドレナリン作動性薬です。また、喘息の治療にも使用されます。ビランテロールは24時間作用するため、1日1回の治療に適しています .

製法

ビランテロールの合成は、いくつかのステップを必要とします。1つの方法には、以下のステップが含まれます :

付加反応: サリチルアルコールとグリオキシル酸は付加反応を起こし、中間体を生成します。

キラル分割: 中間体はキラル分割にかけられ、キラル中間体が得られます。

アシル化反応: キラル中間体は、デルビン反応で得られた別の中間体とアシル化反応を起こします。

還元: 最終的な中間体は還元され、ビランテロールが得られます。

準備方法

The synthesis of vilanterol involves several steps. One method includes the following steps :

Addition Reaction: Salicyl alcohol and glyoxylic acid undergo an addition reaction to generate an intermediate.

Chiral Resolution: The intermediate is subjected to chiral resolution to obtain a chiral intermediate.

Acylation Reaction: The chiral intermediate undergoes an acylation reaction with another intermediate obtained through a Delbin reaction.

Reduction: The final intermediate is reduced to obtain this compound.

This method is advantageous due to the easily obtained raw materials, short synthetic route, mild reaction conditions, and suitability for industrial production .

化学反応の分析

ビランテロールは、以下のものを含むさまざまな化学反応を起こします。

酸化: ビランテロールは特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: 還元反応は、ビランテロールを修飾するために使用でき、多くの場合、触媒の存在下で水素ガスなどの試薬を伴います。

置換: ビランテロールは置換反応を起こすことができ、適切な条件下で官能基が他の基に置き換えられます。

これらの反応で使用される一般的な試薬には、水素ガス、パラジウムなどの触媒、過マンガン酸カリウムなどの酸化剤があります。生成される主な生成物は、使用する特定の反応条件と試薬によって異なります .

科学研究への応用

ビランテロールは、以下のものを含むいくつかの科学研究への応用があります。

科学的研究の応用

Asthma Management

Vilanterol is often combined with fluticasone furoate, an inhaled corticosteroid, to enhance asthma control. A systematic review included 14 studies with a total of 6,641 participants, demonstrating that the combination significantly improved health-related quality of life and reduced exacerbations compared to placebo . The combination therapy has been shown to provide sustained bronchodilation and improve lung function over time.

Table 1: Efficacy of this compound/Fluticasone Furoate in Asthma

| Study | Participants | Duration | Outcome Measure | Results |

|---|---|---|---|---|

| Study A | 6641 | 2-78 weeks | Quality of Life | MD 0.30 (95% CI 0.14 to 0.46) |

| Study B | 500 | 12 weeks | Exacerbation Rate | No significant difference |

| Study C | 300 | 24 weeks | Lung Function Improvement | Significant improvement |

Chronic Obstructive Pulmonary Disease (COPD)

In COPD management, this compound is part of the fluticasone furoate/vilanterol combination therapy, which has been recognized for its effectiveness in reducing exacerbations and improving lung function. A drug utilization study conducted in India found that this combination was prescribed equally for COPD (44.2%) and asthma (42.9%) patients . The study highlighted a shift towards once-daily dosing, which improved adherence among patients with moderate to severe symptoms.

Table 2: Patient Demographics in Drug Utilization Study

| Condition | Percentage of Patients | Average CAT Score | Average ACQ-5 Score |

|---|---|---|---|

| COPD | 44.2% | 19.5±7.8 | N/A |

| Asthma | 42.9% | N/A | 2.6±1.3 |

Case Study 1: Efficacy in COPD Patients with Cardiovascular Comorbidities

A landmark trial known as the SUMMIT trial assessed the efficacy of fluticasone furoate/vilanterol in COPD patients at risk for cardiovascular disease. The results indicated a significant reduction in all-cause mortality (HR=0.76) among patients treated with this combination compared to those receiving standard care . The findings suggest that this compound not only aids respiratory function but also contributes positively to overall patient outcomes.

Case Study 2: Ethnic Sensitivity in Asthma Populations

Research conducted on East Asian asthma populations demonstrated that fluticasone furoate/vilanterol effectively improved lung function and had a favorable safety profile . This highlights the importance of considering ethnic variations in treatment responses when prescribing LABAs.

作用機序

ビランテロールは、細胞内アデニル酸シクラーゼを刺激することによって効果を発揮します。アデニル酸シクラーゼは、アデノシン三リン酸(ATP)を環状-3',5'-アデノシン一リン酸(cAMP)に変換する触媒を行います。cAMPレベルの上昇により、気管支平滑筋の弛緩と、肺の肥満細胞からの過敏性仲介物質の放出の抑制が起こります .ビランテロールは、β1およびβ3受容体に対しては最小限の活性しか示さず、β2-アドレナリン作動性受容体に高度に選択的です .

類似の化合物との比較

ビランテロールは、サルメテロールなどの他の長時間作用型β2-アドレナリン作動性薬と比較されます。

サルメテロール: ビランテロールは、サルメテロールと比較して、作用発現が速く、作用持続時間が長い.

フォルモテロール: ビランテロールは、β2-アドレナリン作動性受容体に対する選択性が高く、作用持続時間が長い.

インダカテロール: ビランテロールは、同様の固有効力を持つが、作用持続時間が長い.

これらの比較は、ビランテロールの迅速な作用発現と延長された作用持続時間などのユニークな特性を強調しており、呼吸器疾患のための貴重な治療薬となっています .

類似化合物との比較

Vilanterol is compared with other long-acting beta2-adrenergic agonists such as:

Salmeterol: This compound has a faster onset of action and a longer duration of action compared to salmeterol.

Formoterol: This compound demonstrates a higher selectivity for beta2-adrenergic receptors and a longer duration of action.

Indacaterol: This compound has similar intrinsic efficacy but a longer persistence of action.

These comparisons highlight this compound’s unique properties, such as its rapid onset and extended duration of action, making it a valuable therapeutic agent for respiratory conditions .

生物活性

Vilanterol trifenatate, commonly referred to as this compound, is a long-acting β(2)-adrenergic agonist (LABA) primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its pharmacological profile is characterized by prolonged bronchodilator effects, making it a critical component in respiratory therapy. This article will explore the biological activity of this compound, including its mechanism of action, pharmacokinetics, efficacy in clinical studies, and safety profile.

This compound exerts its therapeutic effects by selectively stimulating β(2)-adrenergic receptors located on bronchial smooth muscle cells. This stimulation activates intracellular adenylyl cyclase, leading to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP levels results in relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediators released from mast cells, thereby promoting bronchodilation .

Affinity and Selectivity

This compound demonstrates a subnanomolar affinity for β(2)-adrenergic receptors, comparable to salmeterol but superior to other LABAs such as formoterol and indacaterol. It exhibits a selectivity ratio of approximately 1000-fold for β(2) over β(1) receptors and 400-fold over β(3) receptors, indicating a favorable profile for respiratory applications .

Duration of Action

The pharmacokinetic properties of this compound allow for once-daily dosing due to its 24-hour activity . Studies indicate that this compound maintains significant bronchodilation effects up to 22 hours post-administration, which is longer than many other LABAs .

Case Studies

- Efficacy in Asthma Control : A study comparing fluticasone furoate/vilanterol (FF/VI) with fluticasone propionate/salmeterol (FP/Salm) found that initiating FF/VI significantly improved asthma control and quality of life while reducing exacerbations .

- COPD Management : In patients with COPD, this compound has been shown to enhance lung function significantly, with improvements noted in forced expiratory volume (FEV1) measurements compared to placebo groups .

Comparative Efficacy Table

| Treatment | Improvement in FEV1 | Asthma Control | Exacerbation Rate Reduction |

|---|---|---|---|

| This compound + Fluticasone | Significant | Yes | High |

| Salmeterol + Fluticasone | Moderate | Moderate | Low |

Pharmacokinetics

- Absorption : this compound is primarily absorbed through inhalation, with an absolute bioavailability of approximately 27.3%. Oral bioavailability is minimal due to extensive first-pass metabolism .

- Distribution : The mean volume of distribution at steady state is about 165 L. Plasma protein binding averages around 94% .

- Metabolism : this compound is metabolized mainly by cytochrome P450 3A4, producing metabolites with reduced agonist activity. The primary metabolic pathway involves O-dealkylation .

- Elimination : Approximately 70% of the drug is excreted via urine and 30% via feces. The elimination half-life ranges from 16 to 21 hours depending on the patient population .

Safety Profile

Long-term studies have indicated that this compound is generally well-tolerated, with adverse events being mild to moderate in severity. However, preclinical studies have raised concerns regarding potential carcinogenic effects at high doses in animal models .

特性

IUPAC Name |

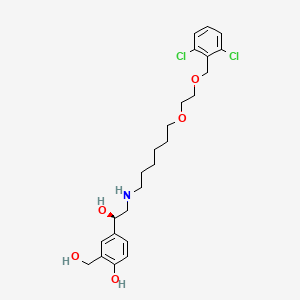

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33Cl2NO5/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28/h5-9,14,24,27-30H,1-4,10-13,15-17H2/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFYYTQWSAWIGS-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198318 | |

| Record name | Vilanterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Vilanterol is a selective long-acting beta2-adrenergic agonist. Its pharmacological effect is attributable to stimulation of intracellular adenylyl cyclase which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increases in cyclic AMP are associated with relaxation of bronchial smooth muscle and inhibition of release of hypersensitivity mediators from mast cells in the lungs. | |

| Record name | Vilanterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09082 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

503068-34-6 | |

| Record name | Vilanterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503068-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vilanterol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503068346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vilanterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09082 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vilanterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1R)-2-({6-[(2-{[(2,6-dichlorophenyl)methyl]oxy}ethyl)oxy]hexyl}amino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VILANTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/028LZY775B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。